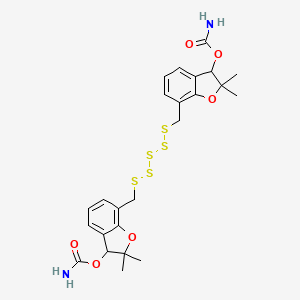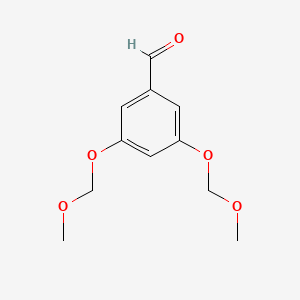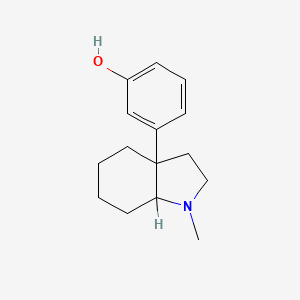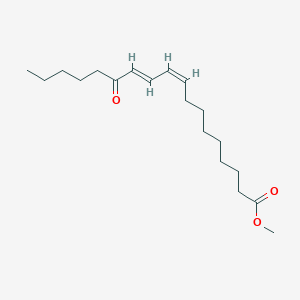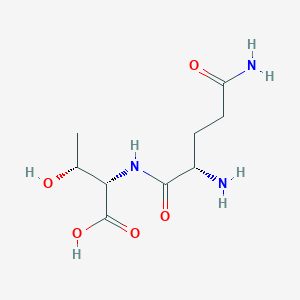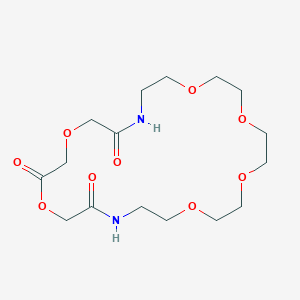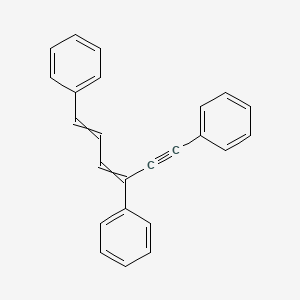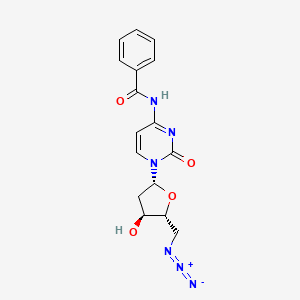
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide is a chemical compound known for its unique structure and versatile applications. This compound is characterized by the presence of a diethylaminoethyl group attached to a norbornene ring, which is further substituted with dicarboximide groups. The compound’s distinct structure imparts specific chemical properties that make it valuable in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide typically involves a multi-step process. One common method includes the reaction of norbornene with diethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation. Additionally, the use of protective groups may be necessary to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The industrial process may also involve purification steps such as crystallization or chromatography to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted norbornene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide involves its interaction with specific molecular targets. The diethylaminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate enzyme activity and protein-protein interactions, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Diethylaminoethyl)benzamide: Shares the diethylaminoethyl group but has a different core structure.
N-(Diethylaminoethyl)acrylamide: Similar functional groups but different reactivity due to the acrylamide moiety.
Uniqueness
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide stands out due to its norbornene core, which imparts rigidity and unique reactivity. This makes it particularly useful in applications requiring stable and specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
74039-15-9 |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
4-[2-(diethylamino)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H22N2O2/c1-3-16(4-2)7-8-17-14(18)12-10-5-6-11(9-10)13(12)15(17)19/h5-6,10-13H,3-4,7-9H2,1-2H3 |
InChI-Schlüssel |
IDUJFPXENVIRDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




